molecular formula C18H13F9N2O B11483220 N-(1,1,1,3,3,3-hexafluoro-2-{[4-(trifluoromethyl)phenyl]amino}propan-2-yl)-2-methylbenzamide

N-(1,1,1,3,3,3-hexafluoro-2-{[4-(trifluoromethyl)phenyl]amino}propan-2-yl)-2-methylbenzamide

Cat. No.: B11483220
M. Wt: 444.3 g/mol
InChI Key: BNNZOZQCBDRVCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1,1,3,3,3-Hexafluoro-2-{[4-(trifluoromethyl)phenyl]amino}propan-2-yl)-2-methylbenzamide is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1,1,3,3,3-hexafluoro-2-{[4-(trifluoromethyl)phenyl]amino}propan-2-yl)-2-methylbenzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 1,1,1,3,3,3-hexafluoro-2-propanol and 4-(trifluoromethyl)aniline.

    Formation of Intermediate: The intermediate compound is formed by reacting 1,1,1,3,3,3-hexafluoro-2-propanol with 4-(trifluoromethyl)aniline under controlled conditions.

    Final Coupling: The intermediate is then coupled with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1,1,3,3,3-Hexafluoro-2-{[4-(trifluoromethyl)phenyl]amino}propan-2-yl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure, with multiple fluorine atoms, makes it valuable for creating fluorinated organic compounds, which are often used in pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its structure allows for the investigation of how fluorine atoms influence the activity and stability of biomolecules.

Medicine

Medically, N-(1,1,1,3,3,3-hexafluoro-2-{[4-(trifluoromethyl)phenyl]amino}propan-2-yl)-2-methylbenzamide may be explored for its potential as a drug candidate, particularly in areas where fluorinated compounds have shown efficacy, such as in anti-inflammatory or anticancer therapies.

Industry

In industry, this compound can be used in the development of advanced materials, such as fluorinated polymers, which have applications in coatings, electronics, and other high-performance materials.

Mechanism of Action

The mechanism of action of N-(1,1,1,3,3,3-hexafluoro-2-{[4-(trifluoromethyl)phenyl]amino}propan-2-yl)-2-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, potentially leading to more effective inhibition or activation of target proteins. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1,1,3,3,3-Hexafluoro-2-{[4-(trifluoromethyl)phenyl]amino}propan-2-yl)-benzamide
  • N-(1,1,1,3,3,3-Hexafluoro-2-{[4-(trifluoromethyl)phenyl]amino}propan-2-yl)-4-methylbenzamide

Uniqueness

Compared to similar compounds, N-(1,1,1,3,3,3-hexafluoro-2-{[4-(trifluoromethyl)phenyl]amino}propan-2-yl)-2-methylbenzamide stands out due to the specific positioning of the methyl group on the benzamide ring. This structural variation can significantly influence the compound’s physical and chemical properties, such as solubility, reactivity, and biological activity.

Properties

Molecular Formula

C18H13F9N2O

Molecular Weight

444.3 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-[4-(trifluoromethyl)anilino]propan-2-yl]-2-methylbenzamide

InChI

InChI=1S/C18H13F9N2O/c1-10-4-2-3-5-13(10)14(30)29-16(17(22,23)24,18(25,26)27)28-12-8-6-11(7-9-12)15(19,20)21/h2-9,28H,1H3,(H,29,30)

InChI Key

BNNZOZQCBDRVCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.